molecular formula C8H9NO2 B1267418 2-Amino-4-methoxybenzaldehyde CAS No. 59236-36-1

2-Amino-4-methoxybenzaldehyde

Cat. No. B1267418
CAS RN: 59236-36-1
M. Wt: 151.16 g/mol
InChI Key: MFBXUCNGQIZZLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Amino-4-methoxybenzaldehyde involves various chemical reactions, including cyclization under microwave irradiation and solvent-free conditions. For example, the synthesis and ab initio/DFT studies on 2-(4-methoxyphenyl)benzo[d]thiazole were conducted using 2-aminothiophenol and 4-methoxybenzaldehyde, highlighting the molecular structure and vibrational frequencies of the compound through different theoretical methods (Arslan & Algül, 2007).

Molecular Structure Analysis

The molecular structure of related compounds is often investigated using various spectroscopic and crystallographic techniques. The crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol, for instance, exhibits disorder in certain groups and demonstrates the packing sustained by interactions like C—H⋯O and O—H⋯π (Rivera, Ríos-Motta, & Bolte, 2022).

Chemical Reactions and Properties

Chemical reactions involving 2-Hydroxybenzaldehydes and related compounds can lead to a variety of products depending on the reactants and conditions. For instance, reactions with alkynes, alkenes, or allenes using a rhodium catalyst system can yield 2-alkenoylphenols with good to excellent yields, demonstrating the versatility of these compounds in synthetic chemistry (Kokubo et al., 1999).

Physical Properties Analysis

The physical properties of 2-Amino-4-methoxybenzaldehyde and its derivatives, such as solubility, melting point, and crystalline structure, can be analyzed through experimental methods and theoretical calculations. These properties are crucial for determining the compound's applicability in various chemical and material science fields.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with other substances, define the potential uses of 2-Amino-4-methoxybenzaldehyde in synthesis and manufacturing. Investigations into the antimicrobial and antiaflatoxigenic activities of Schiff bases of similar aldehydes demonstrate the chemical's utility in broader applications beyond just its physical and molecular characteristics (Harohally et al., 2017).

Scientific Research Applications

1. Anti-Corrosion Potential

  • Application Summary: 2-Amino-4-methoxybenzaldehyde is used in the synthesis of Schiff base ligands, which have been studied for their potential to inhibit corrosion on the Fe (110) surface in an acid medium .
  • Methods of Application: The study involved the synthesis of two Schiff base ligands using 2-methoxybenzaldehyde and 4-methoxybenzaldehyde. The corrosion inhibition potential of these ligands was then studied using Density Functional Theory (DFT) and Molecular Dynamics (MD) methods .
  • Results: The study found that the adsorption mechanism of the inhibitor on the surface of the Fe metal occurred via chemisorption. Scanning electron microscopy (SEM) showed a mild degradation on the surface of the mild steel immersed in the inhibited acid solution .

2. Biomedical Applications

  • Application Summary: Schiff bases, which can be synthesized using 2-Amino-4-methoxybenzaldehyde, have a broad range of applications in medicine, pharmacy, coordination chemistry, biological activities, industries, food packages, dyes, and polymer. They are also used as an O2 detector .
  • Methods of Application: Schiff bases are synthesized by condensation reaction of different amino compounds with aldehydes or ketones .
  • Results: Schiff base ligands and their metal complexes have shown numerous applications in pharmacology such as antiviral, antifungal, antimicrobial, antimalarial, antituberculosis, anticancer, anti-HIV, catalytic application in oxidation of organic compounds, and nanotechnology .

properties

IUPAC Name

2-amino-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBXUCNGQIZZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90314481
Record name 2-amino-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90314481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methoxybenzaldehyde

CAS RN

59236-36-1
Record name 59236-36-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284153
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90314481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of (2-amino-4-methoxyphenyl)methanol (20 g, 131.0 mmol) and manganese oxide (68 g, 786.0 mmol) in dichloromethane (300 mL) was stirred at room temperature overnight. The solid was filtered off, and the filtrate was concentrated. The residue was purified by silica gel chromatography (petroleum ether:ethyl acetate=6:1) to give the title compound (7 g, 35%) as a yellow solid. MS (ES+) C8H9NO2 requires: 151, found: 152 [M+H]+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
68 g
Type
catalyst
Reaction Step One
Yield
35%

Synthesis routes and methods II

Procedure details

A flask was charged with 4-methoxy-2-nitrobenzaldehyde (14.7 g, 81.2 mmol, 1.0 eq), EtOH (270 mL), glacial AcOH (270 mL), H2O (135 mL), degassed and filled with argon. Then Fe powder (325 mesh) (27.2 g, 0.49 mol, 6.0 eq) was added followed by addition of concentrated HCl (12.24 mL, 0.148 mol, 1.8 eq). After stirring the reaction mixture for 1 hour at 60-65° C. (oil bath) TLC (EtOAc/Hex=4:6) showed that no starting material was left. The reaction mixture was cooled down to RT, diluted with 200 mL of H2O and neutralized with Na2CO3 to pH=7-8. The product was extracted into CH2Cl2. The emulsion that formed was filtered through celite, organic layer was washed with brine, dried over Na2SO4, concentrated giving 12.0 g (98% yield) of the title compound.
Quantity
14.7 g
Type
reactant
Reaction Step One
Name
Quantity
270 mL
Type
reactant
Reaction Step One
Name
Quantity
270 mL
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Name
Quantity
12.24 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
27.2 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-methoxybenzaldehyde
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2-Amino-4-methoxybenzaldehyde
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2-Amino-4-methoxybenzaldehyde
Reactant of Route 5
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Reactant of Route 6
2-Amino-4-methoxybenzaldehyde

Citations

For This Compound
8
Citations
V Machtey, HE Gottlieb, G Byk - ARKIVOC, 2011 - arkat-usa.org
S2-24: Analyses of compound 7 S25-30: Analyses of compound 6b S30-33: Analyses of compound 6a S33-37: Analyses of compound 6c S38-39: Analyses of compound 6d S40-43: …
Number of citations: 2 www.arkat-usa.org
MC Wani, ME Wall - The Journal of Organic Chemistry, 1969 - ACS Publications
… as 7 from 2-amino-4-methoxybenzaldehyde and 6 in 84% yield: mp 198-202 (with previous softening around 186); ir (KBr) 3450 (OH), 1725 (carboxyl C=0), 1705 cm-1 (N-carbethoxy C=…
Number of citations: 166 pubs.acs.org
G Heinicke, TV Hung, RH Prager… - Australian journal of …, 1984 - CSIRO Publishing
… No 2-amino-4-methoxybenzaldehyde was found. (vii) Attempted cyclization of ethyl 4-(3-methoxypheny1)allophanate (27).-Subjected to the usual conditions, the ester was hydrolysed …
Number of citations: 10 www.publish.csiro.au
HS Steingruber, P Mendioroz, MJ Castro, MA Volpe - Synthesis, 2022 - thieme-connect.com
In order to develop an efficient, rapid, and modular cascade strategy for the direct synthesis of acridones, palladium supported on sulfated alumina and microwave activation are …
Number of citations: 0 www.thieme-connect.com
N Kurtanović, N Tomašević, S Matić, MM Mitrović… - European Journal of …, 2022 - Elsevier
… The 3DQ-Pro-E1 itself has been previously prepared by the treatment of commercially available 2-amino-4-methoxybenzaldehyde with Wittig reagent methoxymethylene(triphenyl)…
Number of citations: 6 www.sciencedirect.com
Y Ida, A Matsubara, T Nemoto, M Saito… - Bioorganic & medicinal …, 2012 - Elsevier
We have reported previously the novel δ opioid agonist KNT-127 which showed high affinity and selectivity for the δ receptor. Moreover, the analgesic effect of subcutaneously …
Number of citations: 27 www.sciencedirect.com
T Maegawa, R Mizui, M Urasaki, K Fujimura… - ACS …, 2018 - ACS Publications
… For example, we attempted to synthesize 2-amino-4-methoxybenzaldehyde derivatives from inexpensive 3-methoxyaniline derivative by the introduction of formyl groups with the Friedel…
Number of citations: 4 pubs.acs.org
CE Reimann - 2020 - search.proquest.com
… 2-amino-4-methoxybenzaldehyde 322: To prepare a stock solution, an oven-dried 20 mL scintillation vial with stir bar was charged with 4-4’-dimethoxy-2-2’bipyridine (108 mg), TEMPO (…
Number of citations: 0 search.proquest.com

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